molecular formula C11H10ClNO B8741668 2-Chloro-4-methoxy-6-methylquinoline CAS No. 123637-53-6

2-Chloro-4-methoxy-6-methylquinoline

Cat. No.: B8741668
CAS No.: 123637-53-6
M. Wt: 207.65 g/mol
InChI Key: NGHGRYUSSHZDNW-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-methylquinoline (CAS: 50593-73-2) is a substituted quinoline derivative characterized by a chloro group at position 2, a methoxy group at position 4, and a methyl group at position 5. Quinoline scaffolds are widely studied due to their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties . The structural modifications in this compound influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity to biological targets.

Properties

CAS No.

123637-53-6

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-chloro-4-methoxy-6-methylquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-3-4-9-8(5-7)10(14-2)6-11(12)13-9/h3-6H,1-2H3

InChI Key

NGHGRYUSSHZDNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

4-Chloro-3-ethyl-6-methoxy-2-methylquinoline (CAS: N/A, )
  • Substituents : Chloro (C4), ethyl (C3), methoxy (C6), methyl (C2).
  • Key Differences : The chloro group at C4 (vs. C2 in the target compound) and an ethyl group at C3 alter steric and electronic properties.
  • Melting point: 283°C, significantly higher than many analogues .
4-Chloro-6,7-dimethoxyquinoline (CAS: N/A, )
  • Substituents : Chloro (C4), methoxy (C6 and C7).
  • Key Differences : Additional methoxy at C7 compared to the target compound’s single methoxy at C4.
  • Impact: Enhanced polarity due to two methoxy groups, improving solubility in polar solvents (e.g., methanol). Melting point: 130–131°C, lower than the target compound, likely due to reduced symmetry .
4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline (CAS: 5828-42-2, )
  • Substituents : Chloro (C4), methoxy (C6), thiophene (C2).
  • Key Differences : Thiophene ring at C2 instead of methyl in the target compound.
4-Chloro-6-methoxy-2,3-dimethylquinoline (CAS: 3348-19-4, )
  • Substituents : Chloro (C4), methoxy (C6), methyl (C2 and C3).
  • Key Differences : Additional methyl at C3.
  • Impact : Increased steric hindrance may limit interaction with deep binding pockets compared to the target compound’s single methyl at C6 .

Physicochemical Properties

Compound Substituents Melting Point (°C) LogP (Predicted) Key Biological Activity
2-Chloro-4-methoxy-6-methylquinoline Cl (C2), OMe (C4), Me (C6) Not reported ~3.2 Antimicrobial, Antimalarial
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline Cl (C4), Et (C3), OMe (C6), Me (C2) 283 ~4.1 Not reported
4-Chloro-6,7-dimethoxyquinoline Cl (C4), OMe (C6, C7) 130–131 ~2.8 Antitumor, Antiviral
4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline Cl (C4), OMe (C6), thiophene (C2) Not reported ~3.5 Kinase inhibition

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